molecular formula C8H12Cl2N2 B1401524 1,2,3,4-Tetrahydrophthalazine Dihydrochloride CAS No. 86437-12-9

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Cat. No. B1401524
CAS RN: 86437-12-9
M. Wt: 207.1 g/mol
InChI Key: HIECCMDXTICMMP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrophthalazine Dihydrochloride is a chemical compound with the molecular formula C8H10N2.2ClH . It is also known by its IUPAC name 1,2,3,4-tetrahydrophthalazine dihydrochloride .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydrophthalazine Dihydrochloride consists of a tetrahydrophthalazine ring, which is a bicyclic structure containing a phthalazine moiety (a nitrogen-containing heterocycle) that has been reduced (i.e., hydrogenated) on one side .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydrophthalazine Dihydrochloride appears as a white to brown solid . It has a molecular weight of 207.1 . The compound’s theoretical density is 1.838, and it has a refractive index of 1.749 . The boiling point is 470.9 °C at 760 mmHg, and the flash point is 238.6 °C .

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3,4-Tetrahydrophthalazine derivatives are significant in pharmaceutical research. Zhang et al. (2018) developed regiocontrolled and stereoselective syntheses for these derivatives using radical cyclizations. This method produces high yields and is useful for generating phthalazines and pyrazolo dione derivatives, demonstrating the synthetic versatility of tetrahydrophthalazine (Zhang et al., 2018).

Marosvölgyi-Haskó et al. (2011) explored the synthesis of tetrahydrophthalazine and phthalamide derivatives through palladium-catalyzed carbonylation of iodoarenes. Their work highlighted the use of carbon monoxide and hydrazine derivatives in creating these compounds, which are relevant in various chemical syntheses (Marosvölgyi-Haskó et al., 2011).

Pharmacological and Biological Research

Smolyar et al. (2001) discussed the pharmacological properties of tetrahydro-carbolines, which share structural similarities with tetrahydrophthalazines. They noted the synthesis of these compounds and their use in creating biologically active substances, indicating the potential pharmacological applications of similar structures (Smolyar et al., 2001).

Kaim (2002) studied the coordination chemistry of 1,2,4,5-tetrazines, which are related to tetrahydrophthalazines. The research highlighted their use in electron and charge transfer phenomena, making them valuable in the development of supramolecular materials (Kaim, 2002).

Advanced Material Science

Devaraj et al. (2008) applied bioorthogonal tetrazine cycloadditions to live cell labeling, demonstrating the practical use of tetrazine-based reactions in biological contexts. This suggests potential applications of tetrahydrophthalazine derivatives in similar areas (Devaraj et al., 2008).

Nickerl et al. (2015) utilized a tetrazine-functionalized zirconium MOF as an optical sensor for detecting oxidizing gases. The incorporation of tetrazine units, related to tetrahydrophthalazines, in such frameworks, indicates potential applications in sensing technologies (Nickerl et al., 2015).

properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.2ClH/c1-2-4-8-6-10-9-5-7(8)3-1;;/h1-4,9-10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIECCMDXTICMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydrophthalazine Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
1,2,3,4-Tetrahydrophthalazine Dihydrochloride

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